5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the imidazo[1,2-b]pyridazine ring system . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the presence of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, into the ring system .
Wissenschaftliche Forschungsanwendungen
5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring system.
Imidazo[1,2-a]pyrimidines: These compounds have an additional nitrogen atom in the ring system, which can influence their chemical and biological properties.
Imidazo[1,5-a]pyrazines: These compounds have a different arrangement of nitrogen atoms and exhibit distinct biological activities.
Uniqueness
5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one is unique due to its specific ring structure and the position of nitrogen atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials .
Eigenschaften
Molekularformel |
C6H9N3O |
---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one |
InChI |
InChI=1S/C6H9N3O/c10-6-2-1-5-7-3-4-9(5)8-6/h3-5,7H,1-2H2,(H,8,10) |
InChI-Schlüssel |
BZVLPJYCBCGRAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NN2C1NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.